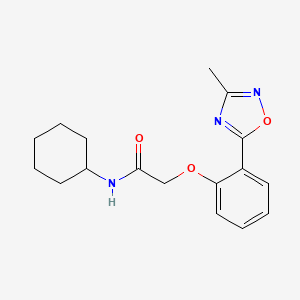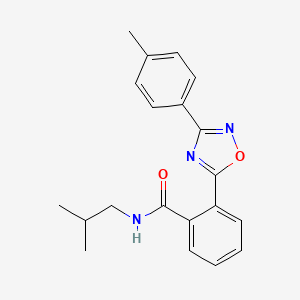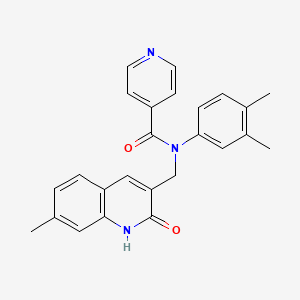
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cell proliferation, and cell survival. Specifically, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory and anti-cancer properties, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have anti-oxidant properties and can protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for certain signaling pathways, which allows for targeted investigation of these pathways. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have low toxicity in animal models, which makes it a promising candidate for further therapeutic development. However, one limitation of using N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One potential avenue is to investigate its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A and to identify any potential side effects. Finally, the development of more efficient synthesis methods for N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A could facilitate its use in future research studies and therapeutic applications.
合成法
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 2-hydroxyphenyl cyclohexylamine to form the desired product, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
科学的研究の応用
N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been investigated for its potential therapeutic applications in various scientific research studies. One such study found that N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study demonstrated that N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A can inhibit the growth of human breast cancer cells by inducing apoptosis. Additionally, N-cyclohexyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
N-cyclohexyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-18-17(23-20-12)14-9-5-6-10-15(14)22-11-16(21)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRLRJOQOIUGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














